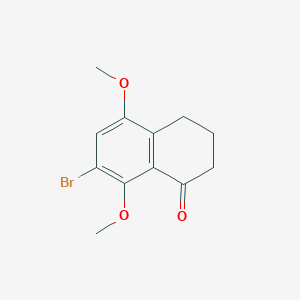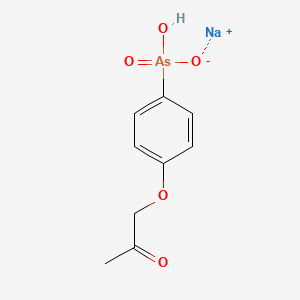
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hexyl group attached to the pyrimidine ring and a chlorobenzoate group attached to the phenyl ring.
Métodos De Preparación
The synthesis of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Attachment of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides.
Formation of the Chlorobenzoate Group: The chlorobenzoate group can be synthesized through esterification reactions involving 4-chlorobenzoic acid and an appropriate alcohol.
Coupling Reactions: The final step involves coupling the pyrimidine derivative with the chlorobenzoate derivative using cross-coupling reactions such as Suzuki-Miyaura coupling.
Análisis De Reacciones Químicas
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hexyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Hydrolysis: The ester bond in the chlorobenzoate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
4-(5-Hexylpyrimidin-2-YL)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
4-(5-Hexylpyrimidin-2-YL)phenyl 4-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
4-(5-Hexylpyrimidin-2-YL)phenyl 4-methylbenzoate: Similar structure but with a methyl group instead of chlorine.
4-(5-Hexylpyrimidin-2-YL)phenyl 4-nitrobenzoate: Similar structure but with a nitro group instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
77866-43-4 |
|---|---|
Fórmula molecular |
C23H23ClN2O2 |
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
[4-(5-hexylpyrimidin-2-yl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H23ClN2O2/c1-2-3-4-5-6-17-15-25-22(26-16-17)18-9-13-21(14-10-18)28-23(27)19-7-11-20(24)12-8-19/h7-16H,2-6H2,1H3 |
Clave InChI |
VEABBRPXTZRHPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


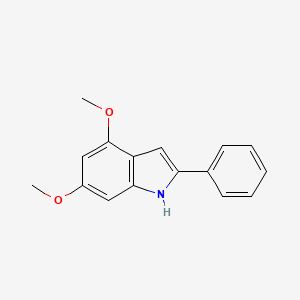
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
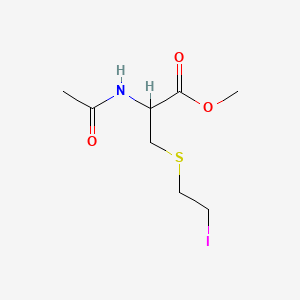
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-methyl-3-phenyl-, trans-](/img/structure/B14448259.png)
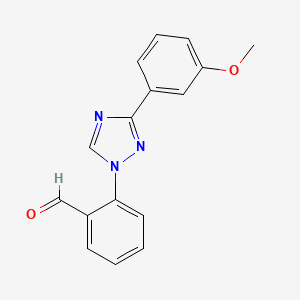
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
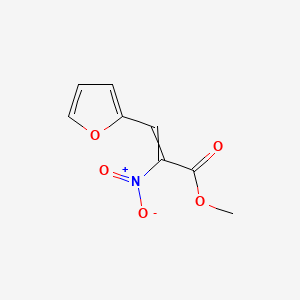
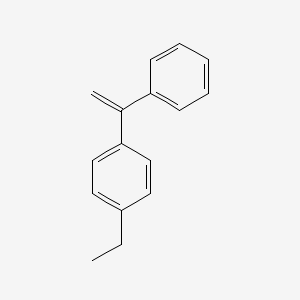
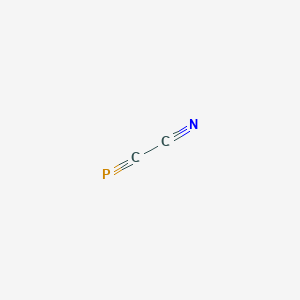
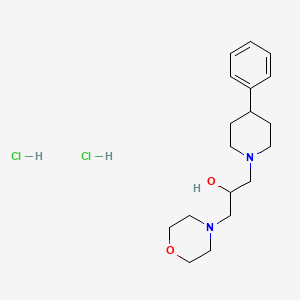
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
